molecular formula C11H13NO2S B2370153 Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- CAS No. 240132-49-4

Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl-

Cat. No.: B2370153
CAS No.: 240132-49-4
M. Wt: 223.29
InChI Key: DQMSNFFZKULPDM-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl-, also known by its CAS number 240132-49-4, is a chemical compound with the molecular formula C11H13NO2S. This compound is characterized by the presence of a benzenesulfonamide group substituted with dimethyl and propynyl groups. It is commonly used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- typically involves the reaction of benzenesulfonyl chloride with N,N-dimethylpropynylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The propynyl group may also facilitate interactions with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, N,4-dimethyl-N-phenyl-: Similar structure but with a phenyl group instead of a propynyl group.

    Benzenesulfonamide, N,N-di-2-butyn-1-yl-4-methyl-: Contains two butynyl groups and a methyl group.

    Benzenesulfonamide, N,4-dimethyl-N-nitroso-: Contains a nitroso group instead of a propynyl group

Uniqueness

Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- is unique due to the presence of the propynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

N,4-dimethyl-N-prop-2-ynylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-4-9-12(3)15(13,14)11-7-5-10(2)6-8-11/h1,5-8H,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMSNFFZKULPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240132-49-4
Record name N,4-dimethyl-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
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